

5-Ketoazelaic Acid (CAS: 57822-06-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Oxoazelaic acid

Cat. No.: B1347596

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ketoazelaic acid, also known as 5-oxononanedioic acid, is a dicarboxylic acid containing a ketone functional group. Its chemical structure presents interesting possibilities for research in various fields, including drug discovery and materials science. This technical guide provides a comprehensive overview of the available scientific and technical information for 5-Ketoazelaic acid (CAS: 57822-06-7), focusing on its chemical properties, synthesis, analytical methods, and potential biological significance. Due to the limited specific research on this particular molecule, this guide also incorporates relevant information from closely related dicarboxylic acids to provide a broader context for its potential applications and mechanisms of action.

Chemical and Physical Properties

5-Ketoazelaic acid is a nine-carbon dicarboxylic acid with a ketone group at the fifth carbon. This structure imparts both acidic and ketonic properties, making it a versatile chemical entity.

Property	Value	Source
CAS Number	57822-06-7	Internal Database
Synonyms	5-Oxononanedioic acid, 5-Oxoazelaic Acid	Internal Database
Molecular Formula	C ₉ H ₁₄ O ₅	Internal Database
Molecular Weight	202.21 g/mol	Internal Database
Appearance	White to off-white crystalline powder	Internal Database
Melting Point	107-109 °C	Internal Database
Boiling Point	463.3±20.0 °C (Predicted)	Internal Database
Density	1.236±0.06 g/cm ³ (Predicted)	Internal Database
InChI Key	GTCHZEFRDKAINX-UHFFFAOYSA-N	Internal Database
SMILES	OC(=O)CCCC(=O)CCCC(O)=O	Internal Database

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 5-Ketoazelaic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-Ketoazelaic acid would be expected to show characteristic absorption bands for the functional groups present.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (Carboxylic acid)	2500-3300 (broad)
C=O stretch (Carboxylic acid)	1700-1725
C=O stretch (Ketone)	1705-1725
C-O stretch	1210-1320
C-H stretch (Aliphatic)	2850-2960

Note: The above table is based on typical infrared absorption frequencies. Actual experimental data can be found in spectral databases. A transmission infrared spectrum is available on SpectraBase.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 5-Ketoazelaic acid. Predicted and experimental spectra for similar compounds can be found in databases such as the Human Metabolome Database.[\[2\]](#)[\[3\]](#)

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protons	Chemical Shift (ppm)	Multiplicity
HOOC-CH ₂ -	~2.4	Triplet
-CH ₂ -CH ₂ -COOH	~1.7	Multiplet
-CH ₂ -C(=O)-	~2.7	Triplet
-CH ₂ -CH ₂ -C(=O)-	~2.0	Multiplet
-COOH	10-13	Singlet (broad)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon	Chemical Shift (ppm)
C=O (Ketone)	>200
C=O (Carboxylic acid)	175-185
CH ₂ adjacent to COOH	30-40
CH ₂ adjacent to C=O	40-50
Other aliphatic CH ₂	20-30

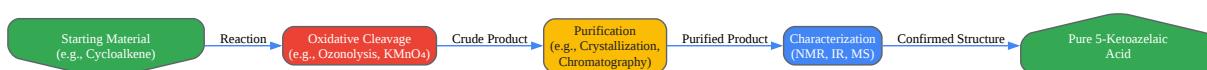
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 5-Ketoazelaic acid. The electrospray ionization (ESI) mass spectrum in negative mode would be expected to show a prominent ion at m/z 201.07 [M-H]⁻. Fragmentation patterns would involve losses of H₂O, CO, and CO₂.^{[4][5][6][7]}

Synthesis and Characterization

While a specific, detailed synthesis protocol for 5-Ketoazelaic acid is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of keto-dicarboxylic acids. A general approach could involve the oxidation of a suitable precursor.

A general workflow for synthesis and characterization is outlined below:



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Caption: A generalized workflow for the synthesis and characterization of 5-Ketoazelaic acid.

Experimental Protocols

Detailed experimental protocols for 5-Ketoazelaic acid are not widely published. However, standard methodologies for the analysis of carboxylic acids can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification of 5-Ketoazelaic acid.

Parameter	Condition
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient	A suitable gradient from 5% to 95% B over 20-30 minutes
Flow Rate	1.0 mL/min
Detection	UV at 210 nm (for the carboxylic acid chromophore)
Injection Volume	10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid groups is necessary to increase volatility.

Derivatization Protocol (using BSTFA):

- Dry a sample containing 5-Ketoazelaic acid under a stream of nitrogen.
- Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat at 70°C for 30 minutes.
- Inject 1 µL of the derivatized sample into the GC-MS.

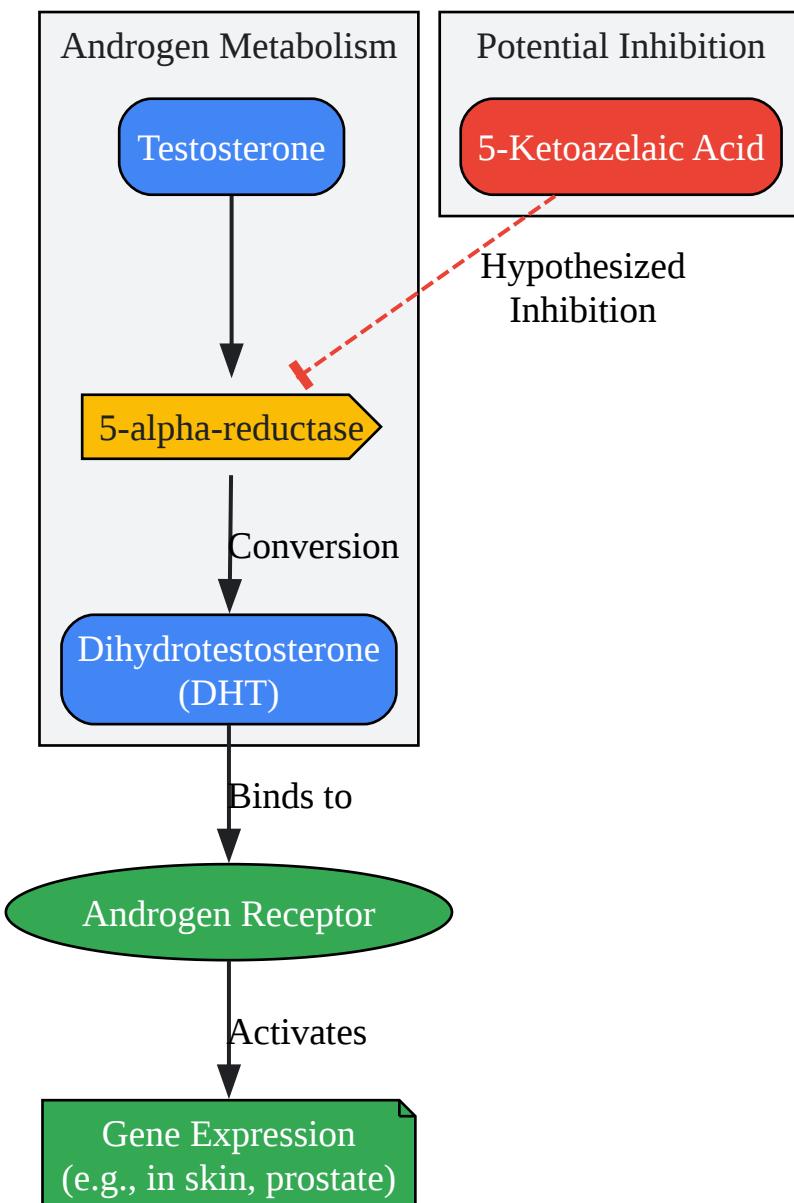
GC-MS Conditions:

Parameter	Condition
Column	DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow of 1 mL/min
Oven Program	Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injector Temperature	250°C
MS Transfer Line Temp	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50-600

Biological Activity and Potential Applications

Specific biological activity data for 5-Ketoazelaic acid is limited in publicly available research. However, based on its structural similarity to other dicarboxylic acids, particularly azelaic acid, some potential areas of interest can be inferred.

Azelaic acid, a related nine-carbon dicarboxylic acid, is a known inhibitor of the enzyme 5-alpha-reductase.^[8] This enzyme is involved in the conversion of testosterone to dihydrotestosterone, a key step in the pathogenesis of androgen-related conditions. It is plausible that 5-Ketoazelaic acid could exhibit similar inhibitory activity.



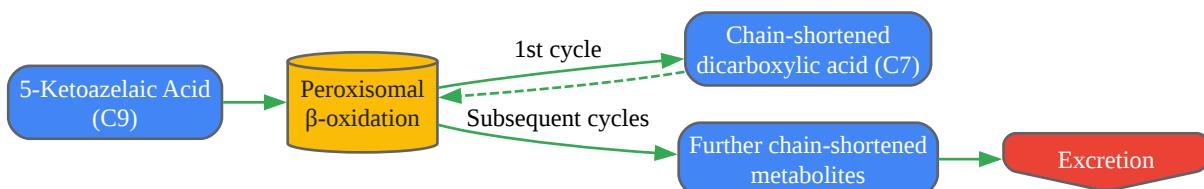
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Caption: Hypothesized inhibitory action of 5-Ketoazelaic acid on 5-alpha-reductase.

Further research is required to validate this hypothesis and to explore other potential biological activities. Screening of 5-Ketoazelaic acid in various biological assays, such as enzyme inhibition assays and cell-based assays, would be a crucial next step.

Metabolic Pathways

The metabolism of dicarboxylic acids is known to occur primarily through peroxisomal β -oxidation.^[9] This pathway sequentially shortens the carbon chain of the dicarboxylic acid. It is therefore likely that 5-Ketoazelaic acid, upon entering a biological system, would be metabolized via this pathway.



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Caption: Proposed metabolic pathway for 5-Ketoazelaic acid via peroxisomal β -oxidation.

Conclusion and Future Directions

5-Ketoazelaic acid is a dicarboxylic acid with potential for further scientific investigation. While specific data on its biological activity and mechanisms of action are currently limited, its structural features and the known activities of related compounds suggest that it could be a valuable molecule for research in drug development, particularly in areas related to enzyme inhibition. Future research should focus on the synthesis of sufficient quantities of pure 5-Ketoazelaic acid to enable comprehensive biological screening. Elucidation of its inhibitory potential against enzymes such as 5-alpha-reductase and its effects on various signaling pathways in cell-based models will be crucial in uncovering its therapeutic potential. The detailed analytical protocols and spectroscopic data provided in this guide serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

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